3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Description
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a substituted azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the azetidine ring, a carboxylic acid group at the 3-position, and a carbamoyl (CONH₂) substituent adjacent to the carboxylic acid.
Key physicochemical properties (inferred from structural analogs):
- Molecular formula: Likely C₁₁H₁₆N₂O₅ (based on substitution pattern).
- Functional groups: Boc-protected amine, carboxylic acid, carbamoyl.
- Reactivity: The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the carbamoyl group may participate in hydrogen bonding or act as a bioisostere for carbonyl-containing pharmacophores .
Properties
IUPAC Name |
3-carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-4-10(5-12,6(11)13)7(14)15/h4-5H2,1-3H3,(H2,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHRFUFSXZPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The protected intermediate is then subjected to further reactions to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbamoyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid with structurally related azetidine derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
However, it may reduce metabolic stability due to hydrogen-bonding interactions . The amino derivative (CAS 1262412-13-4) exhibits acidic properties (pKa ~1.90), likely due to the protonation of the carboxylic acid and the amino group’s influence on electron density .
Synthetic Utility: Boc-protected azetidines (e.g., 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid) are widely used as intermediates in peptide synthesis. The carbamoyl variant’s dual functional groups (carboxylic acid and carbamoyl) enable bifunctional modifications, such as coupling with amines or thiols . The cyano analog (CAS 1158759-45-5) is utilized in click chemistry or as a nitrile precursor for heterocycle formation, leveraging its electron-withdrawing properties .
Stability and Storage: The amino derivative requires storage under inert gas at 2–8°C, indicating sensitivity to oxidation or hydrolysis. In contrast, the Boc-protected carbamoyl and cyano analogs exhibit greater stability due to the protective tert-butyl group .
Biological Activity
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H19N2O4
- Molecular Weight : 241.29 g/mol
Research indicates that azetidine derivatives, including this compound, may interact with various biological targets. One significant area of interest is their effect on the STAT3 signaling pathway, which is often implicated in cancer cell proliferation and survival.
- Inhibition of STAT3 : In vitro studies have shown that compounds similar to 3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine exhibit inhibitory effects on STAT3 activity. For instance, azetidine amides have been evaluated for their ability to inhibit STAT3 DNA-binding activity, demonstrating IC50 values in the low micromolar range .
- Cell Membrane Permeability : The presence of polar functional groups, such as carboxylic acids, can limit cellular uptake. Methyl esters of similar compounds have shown improved cellular activity due to enhanced membrane permeability, suggesting that modifications to the carboxylic acid group could enhance the biological efficacy of azetidine derivatives .
Case Studies
Several studies have investigated the biological activities of azetidine derivatives:
- Cancer Cell Lines : A study evaluated the effects of various azetidine derivatives on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Despite their potent in vitro STAT3 inhibition, these compounds exhibited weak antiproliferative activity at concentrations up to 10 μM, likely due to poor cell membrane permeability .
- Structure–Activity Relationship (SAR) : Research has focused on modifying the azetidine core to enhance biological activity. For example, changing the core structure from azetidine-2-carboxamide to azetidine-3-carboxamide resulted in a loss of activity, highlighting the importance of specific structural features in determining biological efficacy .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 3-Carbamoyl-1-[...]-3-carboxylic acid | STAT3 | 0.52 | Inhibitory |
| Methyl Ester Derivative | STAT3 | >4 | Lower potency |
| Azetidine Analog A | MDA-MB-231 Cells | 10 | Weak antiproliferative |
Table 2: Comparison of Azetidine Derivatives
| Compound | Structure Modification | Cellular Activity (EC50 μM) |
|---|---|---|
| Original Azetidine | None | >10 |
| Methyl Ester Variant | Esterified Carboxylic Acid | 1.8 |
| Modified Azetidine Core | Azetidine-3-Carboxamide | Loss of Activity |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H-NMR (e.g., δ ~3.6–4.0 ppm for azetidine ring protons, δ ~1.0–1.5 ppm for tert-butyl groups) and ¹³C-NMR (e.g., ~155 ppm for Boc carbonyl) are essential. For example, Boc-protected analogs show distinct tert-butyl singlet at δ 1.02 ppm in DMSO-d₆ .
- LCMS/HPLC : LCMS (m/z values for [M+H]⁺ or [M-H]⁻) and retention time analysis (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) confirm purity and molecular weight .
What biological assays are suitable for evaluating the pharmacological activity of this compound?
Q. Advanced
- In Vitro Receptor Binding : Use recombinant cell lines (e.g., CHO-K1) expressing target receptors (e.g., EP2 or S1P1) to assess antagonism/agonism via β-arrestin recruitment or cAMP modulation .
- Ex Vivo Models : Human myometrial or bronchial smooth muscle preparations can evaluate functional antagonism .
Methodological Tip : Include positive controls (e.g., known S1P1 agonists) and validate selectivity via counter-screening against related receptors .
How should researchers handle safety concerns during synthesis?
Q. Basic
- GHS Compliance : Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood.
- Waste Management : Neutralize acidic/basic waste (e.g., HCl in dioxane used for Boc deprotection) before disposal .
How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Q. Advanced
- Solvent Effects : Compare DMSO-d₆ vs. MeOD-d₄ spectra, as proton exchange in polar solvents alters shift patterns (e.g., tert-butyl signals at δ 1.02 in DMSO vs. δ 1.12 in MeOD) .
- Impurity Analysis : Use preparative HPLC to isolate by-products and assign unexpected peaks via 2D NMR (e.g., COSY, HSQC) .
What strategies improve reaction yields during Boc deprotection?
Q. Advanced
- Acid Selection : HCl in dioxane (4 M) achieves near-quantitative Boc removal at room temperature within 1 hour .
- Work-Up Optimization : Concentrate under reduced pressure immediately post-reaction to prevent carbamate reformation .
How can stereochemical purity be ensured in derivatives of this compound?
Q. Advanced
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers.
- X-ray Crystallography : Confirm absolute configuration for crystalline intermediates .
What mechanistic insights are critical for optimizing its biological activity?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify the carbamoyl group or azetidine substituents to enhance receptor binding. For example, fluorinated phenyl groups improve metabolic stability .
- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .
How does the Boc group’s stability impact synthetic workflows?
Basic
The Boc group is acid-labile but stable under basic conditions. Avoid prolonged exposure to HCl (>2 hours) to prevent degradation of the azetidine ring .
What analytical methods are recommended for detecting synthesis by-products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
